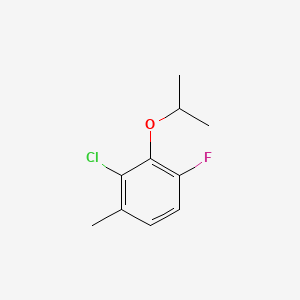

2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene

Descripción

2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene is a halogenated aromatic compound with a benzene core substituted at four positions:

- Position 1: Methyl group (-CH₃)

- Position 2: Chlorine atom (-Cl)

- Position 3: Isopropoxy group (-OCH(CH₃)₂)

- Position 4: Fluorine atom (-F)

This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing and steric effects, which influence reactivity in cross-coupling and nucleophilic substitution reactions. Its molecular weight is 218.65 g/mol, and it exhibits low water solubility, typical of highly substituted aromatic derivatives.

Propiedades

Fórmula molecular |

C10H12ClFO |

|---|---|

Peso molecular |

202.65 g/mol |

Nombre IUPAC |

3-chloro-1-fluoro-4-methyl-2-propan-2-yloxybenzene |

InChI |

InChI=1S/C10H12ClFO/c1-6(2)13-10-8(12)5-4-7(3)9(10)11/h4-6H,1-3H3 |

Clave InChI |

CWMWZIMVFIBFHC-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=C(C=C1)F)OC(C)C)Cl |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene involves several steps. One common method includes the following steps:

Starting Material: The synthesis begins with 3-chloro-4-methylphenol.

Fluorination: The phenol is subjected to fluorination using anhydrous hydrogen fluoride (HF) at low temperatures (5-15°C) to introduce the fluoro group.

Isopropoxylation: The intermediate product is then reacted with isopropyl alcohol in the presence of a suitable catalyst to introduce the isopropoxy group.

Final Product: The final step involves purification and isolation of 2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene.

Análisis De Reacciones Químicas

2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro groups.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Reagents and Conditions: Common reagents include sodium hydroxide (NaOH) for substitution reactions and hydrogen peroxide (H2O2) for oxidation reactions.

Aplicaciones Científicas De Investigación

2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to interact with enzymes and proteins. The isopropoxy group increases its lipophilicity, facilitating its passage through cell membranes. These interactions can lead to various biological effects, depending on the specific application .

Comparación Con Compuestos Similares

Table 1: Structural and Physical Property Comparison

Key Observations:

Substituent Effects on Reactivity :

- The isopropoxy group in the target compound increases steric hindrance compared to smaller substituents (e.g., methoxy), reducing reaction rates in electrophilic substitution but enhancing selectivity in directed metalation .

- Chlorine and fluorine at positions 2 and 4 create strong electron-withdrawing effects, stabilizing negative charges during nucleophilic aromatic substitution. This contrasts with the propenyl group in the compound from , which introduces alkene reactivity (e.g., cycloadditions) absent in the target molecule .

Physical Properties :

- The isopropoxy group contributes to higher molecular weight and boiling point compared to analogs lacking bulky substituents. For example, 3-isopropoxy-1-methylbenzene (boiling point ~180°C) lacks halogens, reducing polarity and intermolecular forces.

- The compound in , with a propenyl group , likely has lower thermal stability due to alkene susceptibility to oxidation, unlike the ether-linked isopropoxy group in the target compound .

Applications :

- The target compound’s halogen and ether motifs make it suitable for pharmaceutical intermediates (e.g., kinase inhibitors). In contrast, 2-chloro-4-fluoro-1-methylbenzene’s simpler structure is preferred in agrochemicals (e.g., herbicide precursors) due to cost-effectiveness .

- The compound in , with its unsaturated propenyl group, may serve in polymer or specialty chemical synthesis .

Research Findings and Limitations

- Synthetic Challenges : Introducing multiple substituents (e.g., isopropoxy) requires precise ortho-directed lithiation strategies, as competing reactions may occur at fluorine or chlorine positions.

Actividad Biológica

2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene is an organic compound with potential biological activity, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene can be represented as follows:

- Molecular Formula : C12H14ClF

- Molecular Weight : 232.69 g/mol

The biological activity of 2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene is influenced by its ability to interact with various molecular targets. The chlorine and fluorine substituents can enhance the compound's reactivity and binding affinity to proteins and enzymes, potentially modulating its pharmacological effects.

Interaction with Biological Targets

The compound's isopropoxy group may facilitate hydrogen bonding, while the halogen atoms can affect electronic properties, thus influencing interactions with cellular receptors or enzymes. These interactions are crucial for its therapeutic potential, particularly in drug design aimed at specific biological pathways.

Biological Activity

Recent studies have indicated that 2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene exhibits various biological activities:

-

Anticancer Activity :

- Research has shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds structurally related to 2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene demonstrated significant activity against several human cancer cell lines (e.g., MCF-7, HeLa) with IC50 values ranging from 5 to 52 nM .

- Antiviral Properties :

- Enzyme Inhibition :

Case Study 1: Anticancer Efficacy

A study evaluating the antiproliferative effects of various derivatives found that a specific analogue of 2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene exhibited a potent inhibitory effect on the growth of lung adenocarcinoma cells (A549), with an IC50 value of approximately 0.054 µM. This compound induced apoptosis through caspase activation and disrupted microtubule organization .

Case Study 2: Antiviral Activity

A series of compounds derived from 2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene were tested for their ability to inhibit viral replication. One particular derivative demonstrated a pMIC50 value of 7.0 nM against the measles virus, indicating strong antiviral potential .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.